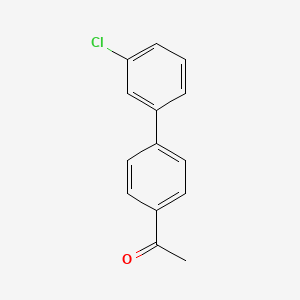
4-Acetyl-3'-chlorobiphenyl
説明
4-Acetyl-3'-chlorobiphenyl is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The crystal structure of related compounds like 4-acetyl-2'-chlorobiphenyl has been extensively studied. Sutherland and Hoy (1968) determined the crystal structure using X-ray diffraction data, revealing monoclinic crystals and van der Waals interactions between molecules (H. H. Sutherland & T. G. Hoy, 1968).
Environmental Remediation
Studies on compounds like 4-chlorobiphenyl have shown its electrochemical hydrodechlorination in aqueous solutions. Yang, Yu, and Liu (2006) explored this using palladium-loaded cathode materials, demonstrating a significant conversion to biphenyl (Bo Yang, Gang Yu, & Xitao Liu, 2006).
Biodegradation Studies
Massé et al. (1984) analyzed the biodegradation products of 4-chlorobiphenyl, identifying major metabolic products and suggesting various degradation pathways, crucial for understanding environmental impacts and remediation strategies (R. Massé, F. Messier, L. Péloquin, C. Ayotte, & M. Sylvestre, 1984).
Photocatalysis Research
Kuo and Lo (1997) researched the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide, indicating potential for environmental clean-up applications (Kuo & Lo, 1997).
Molecular and Computational Analysis
Ojha (2000, 2001) conducted computational analysis on molecular alignment and ordering of biphenyl derivatives including 4-Acetyl-3'-chlorobiphenyl. These studies provide insights into molecular properties and interactions, useful in materials science and nanotechnology applications (D. P. Ojha, 2000), (D. P. Ojha, 2001).
作用機序
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact changes resulting from these interactions are subject to further investigation.
Biochemical Pathways
It is known that biphenyl derivatives can be involved in various biochemical processes . For instance, some biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
生化学分析
Biochemical Properties
4-Acetyl-3’-chlorobiphenyl plays a role in various biochemical reactions, particularly those involving oxidative metabolism. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions. These interactions are crucial for the detoxification and elimination of the compound from the body .
Cellular Effects
4-Acetyl-3’-chlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by 4-Acetyl-3’-chlorobiphenyl can lead to changes in gene expression, including the induction of cytochrome P450 enzymes. This compound also affects cellular metabolism by altering the levels of reactive oxygen species (ROS) and causing oxidative stress .
Molecular Mechanism
The molecular mechanism of 4-Acetyl-3’-chlorobiphenyl involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to changes in gene expression. Additionally, 4-Acetyl-3’-chlorobiphenyl can inhibit or activate various enzymes, including cytochrome P450, which plays a role in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-3’-chlorobiphenyl can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to 4-Acetyl-3’-chlorobiphenyl has been shown to cause persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Acetyl-3’-chlorobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and changes in gene expression. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
4-Acetyl-3’-chlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The compound also affects metabolic flux by altering the levels of key metabolites involved in oxidative stress and detoxification processes .
Transport and Distribution
Within cells and tissues, 4-Acetyl-3’-chlorobiphenyl is transported and distributed through various mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound can also bind to specific proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
4-Acetyl-3’-chlorobiphenyl exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolism. Additionally, the compound can localize to the nucleus, where it influences gene expression by interacting with nuclear receptors such as the aryl hydrocarbon receptor. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
特性
IUPAC Name |
1-[4-(3-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFBYEORCCIAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398917 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-13-1 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the molecular ordering of 4-Acetyl-3'-chlorobiphenyl?
A1: Understanding the molecular ordering of ACBP provides insights into its potential liquid crystalline properties. [] The research used computational methods to determine the most energetically favorable arrangements of ACBP molecules, which influences how they pack together and ultimately, their macroscopic behavior. This knowledge is crucial in fields like display technology where liquid crystals play a vital role.
Q2: What computational methods were used to study this compound, and what were the key findings?
A2: The researchers employed a combination of computational chemistry techniques to analyze ACBP. They used the CNDO/2 method to calculate the electronic properties like atomic charges and dipole moments. [, ] Subsequently, they employed modified Rayleigh-Schrödinger perturbation theory and a '6-exp' potential function to model intermolecular interactions and determine the most stable configurations for ACBP molecules. These calculations provided insights into the stacking and in-plane interactions that govern the molecular arrangement of ACBP.
Q3: How does the molecular structure of this compound relate to its potential liquid crystalline properties?
A3: The presence of the biphenyl group in ACBP's structure is a key factor contributing to its potential liquid crystalline behavior. [] Biphenyl systems are known to exhibit liquid crystal phases due to their rigid, elongated shape which promotes ordered packing. The specific positions of the acetyl and chloro substituents further influence the intermolecular interactions, affecting the stability and type of liquid crystal phases that might be formed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)



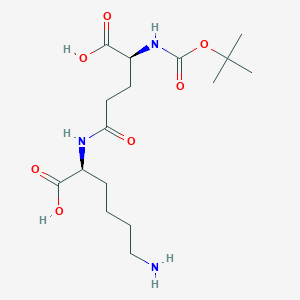

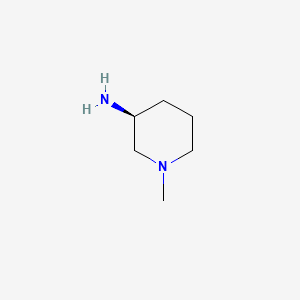
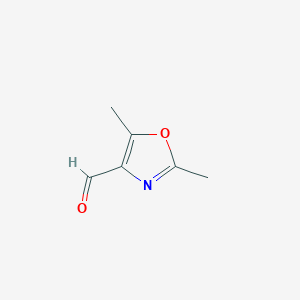
![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
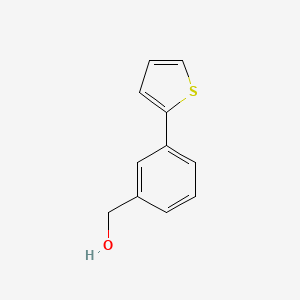


![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

